molecular formula C6H7N3O4 B12936818 Imidazole-1-acetic acid, 5-methyl-2-nitro- CAS No. 23571-51-9

Imidazole-1-acetic acid, 5-methyl-2-nitro-

Cat. No.: B12936818
CAS No.: 23571-51-9
M. Wt: 185.14 g/mol
InChI Key: XTWAAJAXJLPIMX-UHFFFAOYSA-N
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Description

Imidazole-1-acetic acid, 5-methyl-2-nitro- is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Chemical Reactions Analysis

Types of Reactions: Imidazole-1-acetic acid, 5-methyl-2-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitro group and the imidazole ring.

Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts for cyclization, aryl halides for substitution, and various oxidizing and reducing agents . The reaction conditions are typically mild, allowing for the preservation of sensitive functional groups .

Major Products Formed: The major products formed from these reactions include disubstituted imidazoles and other derivatives with functional groups at specific positions on the imidazole ring .

Scientific Research Applications

Imidazole-1-acetic acid, 5-methyl-2-nitro- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. Additionally, it is used in the development of functional materials and catalysts .

Mechanism of Action

The mechanism of action of imidazole-1-acetic acid, 5-methyl-2-nitro- involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other nitroimidazole derivatives such as metronidazole and tinidazole . These compounds share structural similarities but differ in their specific functional groups and applications.

Uniqueness: Imidazole-1-acetic acid, 5-methyl-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities.

Biological Activity

Imidazole-1-acetic acid, 5-methyl-2-nitro- is a compound belonging to the nitroimidazole class, which has garnered significant attention due to its diverse biological activities. This article presents an in-depth exploration of its biological properties, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure is characterized by the imidazole ring, a nitro group at the 2-position, and a methyl group at the 5-position. This configuration is crucial for its biological activity, particularly in antimicrobial applications.

Biological Activities

1. Antimicrobial Activity

Nitroimidazoles, including imidazole-1-acetic acid derivatives, are well-known for their antimicrobial properties. The presence of the nitro group is essential for their activity against anaerobic bacteria and protozoa. Research indicates that the mechanism of action involves the reduction of the nitro group to form reactive intermediates that bind to microbial DNA, leading to cell death .

2. Antifungal and Antiparasitic Properties

Studies have shown that derivatives of 5-methyl-2-nitroimidazole exhibit antifungal and antiparasitic activities. For instance, compounds synthesized from this base structure have demonstrated efficacy against various fungal strains and protozoan parasites, such as Trichomonas vaginalis and Giardia lamblia .

3. Anti-inflammatory Effects

Recent investigations into imidazole derivatives have revealed potential anti-inflammatory properties. These compounds may inhibit inflammatory pathways, contributing to their therapeutic potential in treating conditions characterized by excessive inflammation .

Synthesis of Imidazole Derivatives

The synthesis of imidazole-1-acetic acid, 5-methyl-2-nitro-, typically involves several steps including:

  • Formation of the Imidazole Ring : Starting from simple precursors like glyoxal and ammonium acetate.
  • Nitration : Introducing the nitro group through electrophilic substitution.
  • Methylation : Adding a methyl group at the 5-position using methylating agents such as methyl iodide.

The following table summarizes various synthetic routes and their yields:

Synthesis RouteYield (%)Conditions
Nitration of 5-methylimidazole85HNO3/H2SO4 mixture
Methylation using methyl iodide75Base-catalyzed reaction
Coupling with acetic acid90Reflux in ethanol

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a higher lipophilicity exhibited enhanced penetration into bacterial membranes, leading to increased efficacy .

Case Study 2: Anti-inflammatory Action

In vitro studies demonstrated that certain derivatives significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential role in managing inflammatory diseases .

Properties

CAS No.

23571-51-9

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

2-(5-methyl-2-nitroimidazol-1-yl)acetic acid

InChI

InChI=1S/C6H7N3O4/c1-4-2-7-6(9(12)13)8(4)3-5(10)11/h2H,3H2,1H3,(H,10,11)

InChI Key

XTWAAJAXJLPIMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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